molecular formula C16H19NO2 B1294829 1,2-Bis(4-methoxyphenyl)ethanamine CAS No. 36265-54-0

1,2-Bis(4-methoxyphenyl)ethanamine

Cat. No.: B1294829
CAS No.: 36265-54-0
M. Wt: 257.33 g/mol
InChI Key: HKSKSPMTGBSDOR-UHFFFAOYSA-N
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Description

1,2-Bis(4-methoxyphenyl)ethanamine: is an organic compound with the molecular formula C16H19NO2 It is characterized by the presence of two methoxyphenyl groups attached to an ethanamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2-Bis(4-methoxyphenyl)ethanamine can be synthesized through several methods. One common approach involves the reaction of 4-methoxybenzylamine with a suitable aldehyde or ketone under reductive amination conditions. This process typically requires a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reductive amination processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial production.

Chemical Reactions Analysis

Types of Reactions: 1,2-Bis(4-methoxyphenyl)ethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: It can be reduced to form secondary or tertiary amines using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxy groups can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as halides, thiols, and amines under appropriate conditions.

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1,2-Bis(4-methoxyphenyl)ethanamine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to investigate its potential therapeutic applications, such as its role in drug development for neurological disorders.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 1,2-Bis(4-methoxyphenyl)ethanamine involves its interaction with various molecular targets. It can act as a ligand for specific receptors or enzymes, modulating their activity. The methoxy groups play a crucial role in its binding affinity and specificity. The compound may also participate in signaling pathways, influencing cellular processes and responses.

Comparison with Similar Compounds

    4-Methoxyphenethylamine: Shares the methoxyphenyl group but differs in the overall structure.

    1,2-Bis(4-methoxyphenyl)ethanone: Similar structure but contains a ketone group instead of an amine.

    4-Methoxybenzylamine: Contains a single methoxyphenyl group attached to an amine.

Uniqueness: 1,2-Bis(4-methoxyphenyl)ethanamine is unique due to the presence of two methoxyphenyl groups, which confer distinct chemical and physical properties

Properties

IUPAC Name

1,2-bis(4-methoxyphenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO2/c1-18-14-7-3-12(4-8-14)11-16(17)13-5-9-15(19-2)10-6-13/h3-10,16H,11,17H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKSKSPMTGBSDOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(C2=CC=C(C=C2)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36265-54-0
Record name NSC26669
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26669
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

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